molecular formula C13H14N2S B14625435 N-Ethyl-N-naphthalen-2-ylthiourea CAS No. 58474-03-6

N-Ethyl-N-naphthalen-2-ylthiourea

Cat. No.: B14625435
CAS No.: 58474-03-6
M. Wt: 230.33 g/mol
InChI Key: HNOANKWGEXJFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-naphthalen-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to another nitrogen atom. This compound is specifically substituted with an ethyl group and a naphthalen-2-yl group, making it a unique derivative of thiourea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-naphthalen-2-ylthiourea typically involves the reaction of naphthalen-2-ylamine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

[ \text{Naphthalen-2-ylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-naphthalen-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl or naphthalen-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or other substituted thioureas.

Scientific Research Applications

N-Ethyl-N-naphthalen-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-naphthalen-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The naphthalen-2-yl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-naphthalen-2-ylthiourea: Similar structure but with a methyl group instead of an ethyl group.

    N-Phenyl-N-naphthalen-2-ylthiourea: Contains a phenyl group instead of an ethyl group.

    N-Ethyl-N-phenylthiourea: Contains a phenyl group instead of a naphthalen-2-yl group.

Uniqueness

N-Ethyl-N-naphthalen-2-ylthiourea is unique due to the presence of both an ethyl group and a naphthalen-2-yl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58474-03-6

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

1-ethyl-1-naphthalen-2-ylthiourea

InChI

InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H2,14,16)

InChI Key

HNOANKWGEXJFGG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=CC=CC=C2C=C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.